![molecular formula C15H10F3N3O2S B2543166 2-methyl-5-oxo-N-(3-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896338-82-2](/img/structure/B2543166.png)
2-methyl-5-oxo-N-(3-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
The compound “2-methyl-5-oxo-N-(3-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic molecule. It contains several functional groups including a thiazolo[3,2-a]pyrimidine core, a trifluoromethyl group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazolo[3,2-a]pyrimidine core suggests a heterocyclic structure, and the trifluoromethyl and carboxamide groups would likely contribute to the compound’s overall polarity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the carboxamide group might participate in condensation or hydrolysis reactions, and the trifluoromethyl group could potentially undergo various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and stability .Scientific Research Applications
- Thiazolopyrimidine derivatives have been investigated for their anticancer potential. These compounds display activity against human cancer cell lines and primary chronic lymphocytic leukemia (CLL) cells . Further exploration of this compound’s mechanism of action and its impact on specific cancer types could be valuable.
- One of the promising features of this compound is its ability to inhibit cyclin-dependent kinases (CDKs). CDKs play a crucial role in cell cycle regulation, and their dysregulation is associated with cancer. Investigating the specific CDK isoforms affected by this compound could provide insights into potential therapeutic applications .
- Chlorine derivatives of related compounds have demonstrated potent antitubercular activity. Investigating whether this compound exhibits similar effects against Mycobacterium tuberculosis could be worthwhile .
Anticancer Activity
CDK Inhibition
Antitubercular Activity
Safety and Hazards
properties
IUPAC Name |
2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O2S/c1-8-7-21-13(23)11(6-19-14(21)24-8)12(22)20-10-4-2-3-9(5-10)15(16,17)18/h2-7H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGKIZKLWPBIIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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